molecular formula C8H4BrNO3 B13663935 5-Bromobenzo[d]oxazole-7-carboxylic acid

5-Bromobenzo[d]oxazole-7-carboxylic acid

Cat. No.: B13663935
M. Wt: 242.03 g/mol
InChI Key: FIWQOMLMCWPKHX-UHFFFAOYSA-N
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Description

5-Bromobenzo[d]oxazole-7-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse chemical properties and significant applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[d]oxazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with brominated carboxylic acids in the presence of dehydrating agents. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[d]oxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzo[d]oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Bromobenzo[d]oxazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromobenzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

5-Bromobenzo[d]oxazole-7-carboxylic acid is unique due to the presence of both bromine and carboxylic acid functional groups, which provide distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

5-bromo-1,3-benzoxazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-5(8(11)12)7-6(2-4)10-3-13-7/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWQOMLMCWPKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)OC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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